Geranyl nonanoate

Description

Contextualization of Geranyl Nonanoate (B1231133) in Natural Product Chemistry

Natural product chemistry is the study of chemical compounds derived from living organisms. clinicalgate.com Monoterpenes, including geraniol (B1671447), are synthesized from geranyl pyrophosphate and are known for their structural diversity and functional group chemistry. clinicalgate.com Geranyl nonanoate is specifically classified as a monoterpene ester. These esters are often found in the essential oils of plants. cosmileeurope.eunih.gov The study of such compounds is crucial for understanding the biochemical pathways in plants and for discovering new molecules with potential applications. clinicalgate.comnih.gov

This compound has been identified as a component in the essential oil of geranium (Pelargonium sp.), alongside other terpene esters like geranyl formate, geranyl butyrate (B1204436), and geranyl acetate (B1210297). nih.gov Its presence contributes to the complex aromatic profile of these plants. The investigation into such compounds helps in understanding the chemical ecology of plants, where these molecules can act as defense mechanisms or attractants. clinicalgate.com

Scope and Significance of Academic Inquiry into this compound

Academic research into this compound, while not as extensive as for some other geranyl esters, is present in the scientific literature. Studies often focus on its identification and quantification in natural sources. For instance, research on geranium essential oil has listed this compound as one of its many constituents. nih.gov

Historical Perspectives on Geranyl Esters in Scientific Literature

The study of geranyl esters has a considerable history in scientific literature, largely driven by their importance in the fragrance and flavor industries. Geranyl acetate, a closely related and well-studied ester, has been a subject of research for decades, with investigations into its synthesis, natural occurrence, and properties. nih.govscielo.brd-nb.info This foundational knowledge on geranyl acetate and other short-chain geranyl esters has paved the way for the investigation of less common esters like this compound.

Early research often focused on the extraction and characterization of essential oils, where various geranyl esters were first identified. nih.gov More recent research has shifted towards biotechnological production methods. For example, lipase-catalyzed synthesis of geranyl esters has been explored as an alternative to chemical synthesis, offering milder reaction conditions and reduced environmental impact. researchgate.netresearchgate.net This includes the enzymatic synthesis of various geranyl esters, which is considered a sustainable process. acs.org The development of these biosynthetic methods represents a significant advancement in the field, allowing for the production of specific esters like this compound for research and potential commercial applications.

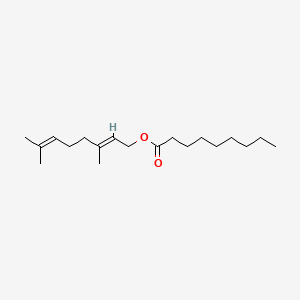

Structure

3D Structure

Properties

CAS No. |

68039-29-2 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] nonanoate |

InChI |

InChI=1S/C19H34O2/c1-5-6-7-8-9-10-14-19(20)21-16-15-18(4)13-11-12-17(2)3/h12,15H,5-11,13-14,16H2,1-4H3/b18-15+ |

InChI Key |

WVOMTKJRDMPOCF-OBGWFSINSA-N |

SMILES |

CCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |

Isomeric SMILES |

CCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |

Other CAS No. |

68039-29-2 |

Origin of Product |

United States |

Natural Occurrence and Distribution of Geranyl Nonanoate

Identification and Occurrence in Plant Species

Geranyl nonanoate (B1231133) has been identified as a constituent of essential oils from certain aromatic plants. Its presence is often as a minor or trace component within a complex mixture of volatile organic compounds.

Detection in Other Botanical Sources (e.g., Cymbopogon parkeri)

While geranyl esters like geranyl acetate (B1210297) are well-known components of some Cymbopogon species (lemongrasses), the presence of geranyl nonanoate is not universally documented across the genus. nih.govresearchgate.net A specific investigation into the essential oil composition of Cymbopogon parkeri collected from Iran identified nineteen constituents, with piperitone (B146419) being the most abundant at 80.8%. researchgate.net Other main components included germacrene-D, santolinyl acetate, and α-eudesmol. researchgate.net In this analysis, this compound was not detected as a constituent of the essential oil. researchgate.net

Occurrence in Insect Chemical Ecology

This compound plays a role in the chemical communication systems of certain insects, particularly within the Elateridae family, commonly known as click beetles. It has been identified in pheromone gland extracts and volatile emissions.

Isolation from Pheromone Gland Extracts of Elateridae (Click Beetles)

Geranyl esters are common components of sex pheromones in many species of the genus Agriotes, which belongs to the click beetle family (Elateridae). researchgate.netcsalomontraps.com Analysis of the pheromone gland extracts from females of the click beetle species Agriotes sordidus has confirmed the presence of this compound. researchgate.net Although it is a minor component, its identification within the gland suggests a potential role in the insect's chemical signaling bouquet. researchgate.net

The table below details the compounds identified in the pheromone gland extracts of female Agriotes sordidus.

| Compound | Relative Amount |

| Geranyl hexanoate (B1226103) | Not specified |

| (E,E)-farnesyl hexanoate | Not specified |

| This compound | ? (0.1–1 %) |

| Geranyllinalool | ??? (4–10 %) |

| Data sourced from research on Agriotes sordidus pheromone gland extracts. researchgate.net |

Characterization in Volatile Emissions from Specific Insect Species (e.g., Agriotes lineatus, Agriotes sordidus)

The composition of chemicals released by an insect (volatile emissions) can differ from the composition found within the pheromone gland. In the case of Agriotes sordidus, while this compound was found in gland extracts, analysis of the volatiles collected from females via headspace extraction showed that geranyl hexanoate was the dominant component, with other compounds present only in trace amounts. researchgate.net

Conversely, this compound has been specifically noted in relation to another click beetle, Agriotes lineatus. researchgate.netresearchgate.net Research has identified this compound as a compound associated with this species, highlighting its relevance in the chemical ecology of the Elateridae family. researchgate.netresearchgate.net The pheromone systems of Agriotes beetles are often complex, sometimes involving blends of multiple geranyl and farnesyl esters to achieve species-specific signaling. nih.gov

Chemical and Enzymatic Synthesis Methodologies for Geranyl Nonanoate

Conventional Chemical Esterification Approaches

Traditional chemical methods for synthesizing esters like geranyl nonanoate (B1231133) typically involve the direct reaction of an alcohol and a carboxylic acid, often with the aid of a catalyst to accelerate the reaction and improve yields.

Fischer Esterification Variants for Geranyl Ester Synthesis

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgutripoli.edu.ly The reaction is reversible, and to drive the equilibrium towards the formation of the ester, water, a byproduct, is typically removed. wikipedia.orgscribd.com Common catalysts include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. bcrec.id For the synthesis of geranyl esters, this method involves the reaction of geraniol (B1671447) with the corresponding carboxylic acid. researchgate.net The yield of the ester can be improved by using one of the reactants in excess or by removing water as it is formed, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus. scribd.com

For instance, the synthesis of various geranyl esters has been achieved using acid catalysts. researchgate.net While specific data for geranyl nonanoate via this exact method is not detailed in the provided results, the general applicability of Fischer esterification to geraniol suggests its feasibility for producing this compound. bcrec.idresearchgate.net

Steglich Esterification and Mitsunobu Reaction for Ester Formation

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, milder methods like the Steglich esterification and the Mitsunobu reaction are employed. wikipedia.orgcommonorganicchemistry.com

The Steglich esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst for the acyl transfer. wikipedia.org This method is particularly useful in peptide synthesis and for substrates that cannot tolerate high heat. wikipedia.org It has been successfully used to prepare various esters from alcohols. iseoils.com

The Mitsunobu reaction provides another mild method for ester formation, proceeding with an inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgchemistrysteps.com This reaction involves an alcohol, a carboxylic acid, a phosphine (B1218219) (typically triphenylphosphine, PPh3), and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). organic-chemistry.orgchemistrysteps.com The reaction forms a phosphonium (B103445) salt intermediate which activates the alcohol for nucleophilic attack by the carboxylate. organic-chemistry.org This method is advantageous for synthesizing esters from sensitive alcohols and allows for stereochemical control. organic-chemistry.org While the provided search results mention the general utility of these reactions for ester synthesis, specific examples detailing the synthesis of this compound using these methods are not available. sfu.caiupac.orgresearchgate.net

Alkylation of Carboxylic Acids or Salts for this compound Formation

An alternative route to esters involves the alkylation of a carboxylate salt with an alkyl halide. libretexts.org In this approach, the carboxylic acid (nonanoic acid) is first deprotonated with a base to form the corresponding carboxylate salt. libretexts.org This salt then acts as a nucleophile, reacting with an alkyl halide (in this case, a geranyl halide like geranyl chloride or geranyl bromide) in an SN2 reaction to form the ester. libretexts.org

The synthesis of geranyl chloride from geraniol has been well-documented, providing the necessary precursor for this type of reaction. orgsyn.org This method can be a useful alternative to Fischer esterification, particularly when dealing with substrates that might be sensitive to strong acids. commonorganicchemistry.com

Biocatalytic Synthesis using Lipases

Enzymatic synthesis, particularly using lipases, has emerged as a green and efficient alternative to conventional chemical methods for producing esters. researchgate.net Lipases are effective catalysts for esterification and transesterification reactions under mild conditions, often leading to high purity products with fewer byproducts. researchgate.netresearchgate.net

Enzyme-Mediated Esterification of Geraniol with Nonanoic Acid

Lipases are widely used to catalyze the direct esterification of alcohols and carboxylic acids. In the context of this compound synthesis, a lipase (B570770) would facilitate the reaction between geraniol and nonanoic acid. Various lipases, such as those from Candida antarctica (often immobilized as Novozym 435) and Thermomyces lanuginosus, have been shown to be effective in synthesizing a range of geranyl esters. nih.govacs.org

The synthesis of esters like pentyl nonanoate has been successfully carried out using immobilized lipase from Rhizomucor miehei. scielo.brscielo.br Studies on the enzymatic synthesis of other geranyl esters, such as geranyl butyrate (B1204436), geranyl hexanoate (B1226103), and geranyl octanoate (B1194180), have demonstrated high conversion rates, often exceeding 95%. nih.govresearchgate.net These findings suggest that a similar approach would be effective for producing this compound.

Optimization of Reaction Parameters in Solvent-Free Systems

A significant advantage of enzymatic esterification is the ability to perform reactions in solvent-free systems. nih.govresearchgate.net This approach simplifies downstream processing and reduces the environmental impact. The optimization of reaction parameters is crucial for achieving high yields in these systems. researchgate.net

Key parameters that are often optimized include:

Temperature: Enzymatic reactions have an optimal temperature range. For lipase-catalyzed esterifications of geraniol, temperatures around 40-60°C are commonly reported to give good results. nih.govscirp.org

Substrate Molar Ratio: The ratio of alcohol to carboxylic acid can significantly influence the reaction equilibrium and conversion rate. nih.gov

Enzyme Loading: The amount of enzyme used affects the reaction rate. scirp.org

Agitation Speed: In heterogeneous systems, proper mixing is necessary to overcome mass transfer limitations. scirp.org

Water Removal: Although some water is necessary for enzyme activity, excess water can promote the reverse reaction (hydrolysis). Methods like pervaporation or the use of molecular sieves can be employed to remove water and drive the reaction towards ester formation. nih.govnih.gov

Studies on the synthesis of various flavor esters, including geranyl esters, have shown that optimizing these parameters can lead to high conversion rates in solvent-free environments. For example, the production of geranyl propionate (B1217596) was optimized at 40°C with a 3:1 molar ratio of geraniol to propionic acid, resulting in a 93% conversion. nih.gov Similarly, the synthesis of pentyl nonanoate in a solvent-free system achieved an 86.08% yield after optimizing conditions. scielo.brscielo.br

Table of Optimized Reaction Conditions for Enzymatic Ester Synthesis

| Ester Product | Lipase Source | Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid) | Enzyme Loading (% w/w) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Geranyl Propionate | Commercial Lipase | 40 | 3:1 | 10 | ~93 | nih.gov |

| Geranyl Butanoate | Novozyme 435 | 40 | 3:1 | 5 | ~97 | researchgate.net |

| Pentyl Nonanoate | Rhizomucor miehei | 45 | 9:1 (Pentanol:Nonanoic Acid) | 0.2 g | 86.08 | scielo.brscielo.br |

| Geranyl Acetate (B1210297) | Candida antarctica | 52.7 | 1:12.6 (Nerol:Ethyl Acetate) | 2.6 | 91.6 | scirp.org |

| Geranyl Oleate | Novozym 435 | 35 | 1:1 | - | 80-100 | nih.gov |

| Geranyl Hexanoate | Lipozyme 435 | 70 | 1:3 (Geraniol:Ester) | 7 | 99 | nih.govresearchgate.net |

| Geranyl Octanoate | Lipozyme 435 | 70 | 1:3 (Geraniol:Ester) | 7 | 98 | nih.govresearchgate.net |

Strategies for Biocatalyst Reuse and Immobilized Enzyme Applications

The economic viability of enzymatic synthesis of geranyl esters, including this compound, is significantly enhanced by the ability to reuse the biocatalyst. Immobilization of lipases, the enzymes commonly used for esterification, is a key strategy to facilitate their recovery and repeated use, thereby improving process efficiency and reducing costs.

Immobilization involves attaching the enzyme to a solid support material. This not only allows for easy separation of the biocatalyst from the reaction mixture but can also enhance the enzyme's stability and activity. Hydrophobic supports are often preferred for lipase immobilization as they can lead to hyperactivation of the enzyme. The use of immobilized enzymes enables their repetitive use in continuous reaction systems. researchgate.net

Various materials have been explored as supports for lipase immobilization, including acrylic resins and anion exchange supports. researchgate.netmdpi.comscielo.br For instance, Lipozyme 435, a commercially available immobilized lipase from Candida antarctica on an acrylic resin, has demonstrated high efficiency and reusability in the synthesis of various geranyl esters. mdpi.comnih.gov In one study, this immobilized lipase maintained its activity for five reaction cycles in the microwave-assisted synthesis of geranyl esters in a solvent-free system. nih.gov Another immobilized lipase from Rhizomucor miehei (Lipozyme RMIM) has also been shown to be effective. scielo.br The choice of immobilization technique, whether reversible or irreversible, can influence the interaction between the carrier and the enzyme. researchgate.net

The development of solvent-free reaction systems further contributes to the sustainability of the process by eliminating the use of potentially flammable and toxic organic solvents. mdpi.com Microwave-assisted synthesis has also been investigated as a method to accelerate the enzymatic reaction, achieving high conversion rates in significantly shorter times. nih.gov For example, a 95% conversion for geranyl acetoacetate (B1235776) was achieved in just 30 minutes under optimized microwave conditions with an immobilized lipase. nih.gov

Table 1: Research Findings on Immobilized Lipase for Geranyl Ester Synthesis

| Lipase Source | Support Material | Ester Synthesized | Key Findings | Reference |

|---|---|---|---|---|

| Candida antarctica (Lipozyme 435) | Acrylic Resin | Geranyl acetoacetate, Geranyl butyrate, Geranyl hexanoate, Geranyl octanoate | Maintained activity for 5 reaction cycles in microwave-assisted, solvent-free synthesis. | nih.gov |

| Rhizomucor miehei (Lipozyme RMIM) | Anionic Exchange Support | Pentyl nonanoate | High yield (88.08%) achieved in a solvent-free system. | scielo.br |

| Candida antarctica | Polyurethane Foam | Geranyl butanoate | Utilized for improving cherry flavor. | researchgate.net |

Integrated Bioproduction Systems for Geranyl Esters

A promising approach for the sustainable production of geranyl esters involves the integration of microbial biosynthesis of the alcohol precursor, geraniol, with subsequent enzymatic esterification. This strategy circumvents the reliance on externally supplied geraniol and allows for the production of these valuable esters from renewable feedstocks. researchgate.netacs.org

Geraniol can be produced microbially using metabolically engineered microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae. researchgate.netresearchgate.net These microorganisms are engineered to express the necessary enzymes for the geraniol biosynthesis pathway. Significant advancements in metabolic engineering have led to high titers of geraniol production, with recombinant E. coli and S. cerevisiae achieving up to 13.2 g/L and 5.5 g/L, respectively. researchgate.net

The engineering strategies often involve the overexpression of key enzymes in the mevalonate (B85504) (MVA) pathway, which is a common route for isoprenoid biosynthesis. nih.gov For instance, in the yeast Yarrowia lipolytica, overexpression of genes such as ERG10, HMGS, tHMG1, and IDI, along with a geraniol synthase (GES), led to the production of approximately 1 g/L of geraniol. nih.govresearchgate.net Similarly, in Candida glycerinogenes, dual-pathway engineering resulted in a geraniol titer of 858.4 mg/L, which was further increased to 1194.6 mg/L through the use of a decane-responsive hybrid promoter. acs.org

The integration of microbial geraniol production with enzymatic esterification creates a seamless bioprocess for generating geranyl esters. researchgate.netacs.org This can be achieved in a biphasic system, where the microbial fermentation occurs in an aqueous medium and the enzymatic esterification takes place in an organic phase containing the acyl donor. researchgate.netacs.org

In a notable study, metabolically engineered E. coli was used to produce geraniol from glycerol. researchgate.netacs.org The fermentation broth was then directly used for the enzymatic synthesis of geranyl esters in a fermentation medium-organic biphasic system with an immobilized lipase. researchgate.netacs.org This integrated process successfully produced geranyl butyrate (0.59 g/L) and geranyl hexanoate (1.04 g/L), demonstrating the feasibility of converting a renewable carbon source into valuable monoterpene esters. researchgate.netacs.org This approach bypasses the need to add geraniol externally, which is a significant advantage over conventional lipase-mediated synthesis. researchgate.netacs.org

The enzymatic esterification step in these integrated systems has been optimized to achieve high conversion rates, often exceeding 90%. researchgate.netresearchgate.net The choice of lipase and reaction conditions, such as the molar ratio of substrates and temperature, are critical for maximizing the yield of the desired geranyl ester. doi.org

Table 2: Examples of Integrated Bioproduction of Geranyl Esters

| Microorganism | Precursor | Ester Produced | Production Titer | Key Features of the Integrated System | Reference |

|---|---|---|---|---|---|

| Escherichia coli | Glycerol | Geranyl butyrate | 0.59 g/L | Fermentation medium-organic biphasic system with immobilized lipase. | researchgate.netacs.org |

| Escherichia coli | Glycerol | Geranyl hexanoate | 1.04 g/L | Fermentation medium-organic biphasic system with immobilized lipase. | researchgate.netacs.org |

Advanced Analytical Characterization Techniques for Geranyl Nonanoate

Chromatographic Separation Methods

Chromatographic techniques are fundamental in the analysis of geranyl nonanoate (B1231133), enabling its separation from other compounds for purity assessment and purification.

Gas chromatography (GC) is a powerful tool for analyzing volatile compounds like geranyl nonanoate. omicsonline.org It is widely used to determine the purity of synthesized this compound and to analyze its presence in complex mixtures such as essential oils. omicsonline.orgdiabloanalytical.com In a typical GC analysis, the sample is vaporized and transported through a column by a carrier gas, usually an inert gas like helium. nih.gov The separation is based on the differential partitioning of the compounds between the stationary phase coating the column and the mobile gas phase. omicsonline.org

The retention time, the time it takes for a compound to travel through the column, is a key parameter for identification. For instance, in a study analyzing various essential oil components, this compound was identified with a specific retention time, distinguishing it from other esters like geranyl acetate (B1210297) and geranyl butyrate (B1204436). diabloanalytical.com The purity of this compound can be assessed by the presence of a single, sharp peak in the chromatogram, while the presence of other peaks would indicate impurities. omicsonline.org

Table 1: GC Retention Data for Selected Geranyl Esters

| Compound | Retention Time (min) |

|---|---|

| Geranyl formate | 20.11 |

| Geranyl acetate | 23.70 |

| This compound | Not specified in provided context |

Data sourced from a comprehensive analysis of essential oil components. The retention times are indicative and can vary based on the specific GC conditions. diabloanalytical.com

High-Performance Liquid Chromatography (HPLC) is another crucial chromatographic technique, particularly useful for the purification of less volatile or thermally sensitive compounds. ksu.edu.sa While GC is ideal for analyzing volatile esters, HPLC can be employed for the purification of this compound from reaction mixtures or natural extracts. ksu.edu.samendeley.com HPLC operates by pumping a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). ksu.edu.sa

The separation mechanism in HPLC can be either normal-phase or reverse-phase. libretexts.org In normal-phase HPLC, a polar stationary phase is used with a non-polar mobile phase, while reverse-phase HPLC, which accounts for a majority of analytical separations, utilizes a non-polar stationary phase and a polar mobile phase. ksu.edu.salibretexts.org For a relatively non-polar ester like this compound, reverse-phase HPLC would be a suitable method for purification, allowing for the collection of the fraction containing the pure compound. ksu.edu.sa

Spectroscopic Identification Approaches

Spectroscopic methods are indispensable for the structural elucidation and definitive confirmation of this compound.

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) becomes a highly effective technique for both identifying and quantifying this compound. nih.gov As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the fragments. researchgate.net

The fragmentation pattern of this compound in the mass spectrum provides critical information for its structural elucidation. This data, combined with the retention time from the GC, allows for confident identification, even in complex matrices like plant extracts. mendeley.comunige.ch GC-MS is a mature technology that can be used for both targeted analysis, where specific known compounds are quantified, and untargeted metabolomics to discover new or unexpected compounds. nih.gov The technique is sensitive enough to detect compounds at very low concentrations. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules, including this compound. unimo.it ¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule. rsc.orgcareerendeavour.com

¹H-NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns (multiplicity), and integration values in a ¹H-NMR spectrum are all used to piece together the structure. preprints.org

¹³C-NMR provides information about the different types of carbon atoms in the molecule. careerendeavour.com While less sensitive than ¹H-NMR, it offers a wider spectral dispersion, making it easier to identify and count individual carbon atoms. unimo.itcareerendeavour.com

By analyzing the ¹H and ¹³C NMR spectra, chemists can confirm the connectivity of atoms within the this compound molecule, verifying the ester linkage between the geranyl group and the nonanoate chain. rsc.orgpreprints.org

Table 2: Predicted NMR Data for this compound (Illustrative)

| Nucleus | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H | 0.8-5.5 | Singlet, Doublet, Triplet, Multiplet |

Note: This table provides a general, illustrative range for the expected chemical shifts in ¹H and ¹³C NMR spectra for a molecule with the functional groups present in this compound. Actual values would be determined from experimental data. rsc.orgcareerendeavour.comchemicalbook.com

Phytochemical Profiling Methodologies in Natural Extracts

This compound is a component of the essential oil of certain plants, such as geranium. nih.gov Phytochemical profiling aims to identify and quantify the chemical constituents within a plant extract. mdpi.comresearchgate.net The analysis of this compound in natural extracts involves a combination of the techniques mentioned above.

The process typically begins with the extraction of the essential oil from the plant material, often through hydrodistillation. mdpi.com The resulting extract is a complex mixture of volatile compounds. GC-MS is the primary analytical method used for the phytochemical profiling of such extracts due to its ability to separate and identify numerous components in a single run. mdpi.com By comparing the mass spectra and retention times of the peaks in the chromatogram to those of known standards and spectral libraries, researchers can identify the presence and relative abundance of this compound and other compounds. nih.govmdpi.com This profiling is crucial for understanding the chemical composition of the essential oil and for quality control purposes. mendeley.comturkjps.org

Ecological and Biological Significance of Geranyl Nonanoate

Role as Insect Pheromone and within Chemical Ecology

Geranyl nonanoate (B1231133) is a key semiochemical, a chemical substance that carries a message, in the communication systems of various insects. Its role is particularly well-documented within the Elateridae family, commonly known as click beetles.

Identification as a Signaling Component in Elateridae Species

Geranyl nonanoate has been identified as a female-produced sex pheromone in certain species of click beetles. pherobase.compherobase.comresearchgate.net Specifically, it is recognized as a pheromonal component for the lined click beetle, Agriotes lineatus. pherobase.comresearchgate.net Pheromones are crucial for mate location and recognition, playing a fundamental role in the reproductive success of these insects. This compound is part of a larger family of geranyl esters that serve as important signaling molecules for a variety of Agriotes species. researchgate.netresearchgate.net

Field Evaluation of Attractancy and Behavioral Responses in Pest Monitoring

The identification of geranyl esters as pheromones has significant practical applications in agriculture for monitoring pest populations. Field studies have demonstrated the effectiveness of synthetic pheromone lures in attracting click beetles, whose larval stage, known as wireworms, can be destructive agricultural pests.

Traps baited with specific blends of geranyl esters have been optimized to attract different Agriotes species. researchgate.net For instance, a combination of geranyl octanoate (B1194180) and geranyl butanoate is highly effective for trapping A. lineatus, while geranyl hexanoate (B1226103) is used for A. sordidus and A. rufipalpis. researchgate.netnih.gov Although this compound itself is a known component for A. lineatus, optimized commercial lures often use combinations of other geranyl esters for maximum trapping efficacy. pherobase.comnih.gov These pheromone-baited traps are invaluable tools for integrated pest management (IPM), allowing for the monitoring of beetle populations to inform control strategies. nih.gov

Table 1: Optimized Geranyl Ester Baits for Select Agriotes Species

| Species | Pheromone/Bait Composition |

| Agriotes lineatus | Geranyl octanoate + Geranyl butanoate |

| Agriotes litigiosus | Geranyl isovalerate |

| Agriotes obscurus | Geranyl hexanoate + Geranyl octanoate |

| Agriotes sputator | Geranyl butanoate |

| Agriotes ustulatus | (E,E)-farnesyl acetate (B1210297) |

| Agriotes brevis | Geranyl butanoate + (E,E)-farnesyl butanoate |

| Agriotes rufipalpis | Geranyl hexanoate |

| Agriotes sordidus | Geranyl hexanoate |

This table summarizes optimized bait compositions for various Agriotes species based on research findings. researchgate.net

Chemosensory Perception Studies (e.g., Electroantennogram tests) related to Geranyl Esters

The behavioral responses of insects to pheromones are underpinned by their ability to detect these chemical cues with remarkable sensitivity and specificity. Electroantennography (EAG) is a technique used to measure the electrical output of an insect's antenna in response to an odor stimulus, providing insight into which compounds are biologically active.

Studies on various Agriotes species have utilized EAG to determine which pheromone components elicit a response. In Agriotes mancus, for example, EAG recordings showed that male antennae respond to geranyl butanoate and geranyl hexanoate. researcher.life Similarly, in Agriotes sordidus and Agriotes brevis, both male and female antennae showed strong EAG responses to geranyl hexanoate and a mixture of geranyl butanoate and (E,E)-farnesyl butanoate, respectively. researchgate.netresearchgate.net This indicates that the antennae of these beetles possess olfactory receptor neurons specifically tuned to detect these geranyl esters, triggering the behavioral response of attraction. researchgate.net The consistent response to these esters across several species highlights their conserved role in Elateridae chemical communication. dntb.gov.ua

Involvement in Plant Chemical Defense Mechanisms

This compound belongs to the broad class of chemical compounds known as terpenoids. In plants, terpenoids are pivotal secondary metabolites involved in a wide array of ecological interactions, most notably in defense against herbivores and pathogens. nih.govresearchgate.netnih.gov

Terpenoid Volatiles as Inducers of Plant Defense Responses

Plants are not passive victims of attack; they employ a sophisticated chemical arsenal (B13267) to defend themselves. When a plant is damaged by an herbivore, it often releases a blend of volatile organic compounds (VOCs), with terpenoids being a major component. nih.govuni-halle.denih.gov These herbivore-induced plant volatiles (HIPVs) serve multiple defensive functions.

Firstly, they can act as a direct defense by repelling herbivores. Secondly, and more extensively studied, they function as an indirect defense by attracting the natural enemies of the attacking herbivores, such as parasitic wasps or predatory mites. nih.govuni-halle.deresearchgate.net For example, maize plants attacked by caterpillars release a volatile blend rich in terpenes that attracts parasitic wasps which then prey on the caterpillars. uni-halle.de Furthermore, these volatile signals can induce defense responses in undamaged parts of the same plant or even in neighboring plants, priming them for a potential attack. nih.gov This airborne communication demonstrates the complex and dynamic nature of plant defense strategies. oup.com

Correlation with Plant Stress Responses and Pathogen Interaction

Upon detection of a pathogen, plants can initiate a defense response that includes the production of antimicrobial compounds, with some terpenes acting as phytoalexins that inhibit pathogen growth. researchgate.netencyclopedia.pub The activation of terpene synthesis is a known response in many plant-pathogen interactions. researchgate.net The signaling pathways that regulate these defenses are complex, often involving phytohormones like jasmonic acid and salicylic (B10762653) acid, which are themselves triggered by the initial stress event. oup.com Therefore, the presence and profile of emitted terpenoids can be an indicator of the physiological state of the plant and the specific stresses it is encountering. nih.govmdpi.com

In Vitro Biological Activities of this compound and Related Esters

The biological properties of this compound and its ester relatives are a subject of growing scientific interest. In vitro studies have begun to uncover their potential as antimicrobial and antioxidant agents. These investigations are crucial for understanding the compound's ecological role and potential applications.

Investigations into Antimicrobial Properties against Microbial Strains

Geranyl esters, as a class of compounds, are recognized for their antimicrobial capabilities. bcrec.id While comprehensive research specifically targeting this compound is still emerging, studies on related esters and essential oils containing this compound provide valuable insights into its potential antimicrobial spectrum.

Geraniol (B1671447), the alcohol precursor to geranyl esters, has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. bcrec.id The esterification of geraniol, for instance into geranyl acetate, has been shown to not only retain but in some cases enhance these properties, coupled with better thermal stability. researchgate.net For example, cellulose (B213188) acetate films incorporating geranyl acetate have exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger. researchgate.net

Research on other nonanoate esters, such as (E)-3-hexenyl nonanoate, has provided specific data on their antimicrobial efficacy. This compound, a known constituent of some essential oils, has been tested against a panel of eight microorganisms, showing notable activity. scielo.org.za The highest inhibition was observed against Pseudomonas aeruginosa, with a Minimum Inhibitory Concentration (MIC) value of 0.45 mg/mL. scielo.org.za This suggests that the nonanoate moiety contributes significantly to the antimicrobial action.

Further studies on essential oils containing a variety of terpenyl esters, including nonanoates, have reported a range of MIC values against different microbes, although the specific contribution of each individual ester is not always delineated. scispace.commdpi-res.com For instance, essential oils containing various esters, including a "nonanoate," have shown MIC values ranging from <15.63 to 250 μg/mL against different bacterial and fungal strains. scispace.com

Table 1: Antimicrobial Activity of (E)-3-Hexenyl Nonanoate Against Various Microorganisms (Data based on a study of related nonanoate esters)

| Microorganism | Strain | MIC (mg/mL) |

| Pseudomonas aeruginosa | ATCC 27858 | 0.45 |

| Staphylococcus aureus | ATCC 25923 | 1.00 |

| Escherichia coli | ATCC 25922 | 1.25 |

| Enterococcus faecalis | ATCC 29212 | 1.25 |

| Candida albicans | ATCC 10231 | 1.25 |

| Cryptococcus neoformans | ATCC 90112 | 1.25 |

| Aspergillus fumigatus | ATCC 204305 | 2.50 |

| Klebsiella pneumoniae | ATCC 13883 | 1.25 |

| Source: Adapted from Chakravorty et al. (2012). scielo.org.za |

The data on related compounds suggest that this compound likely possesses a noteworthy antimicrobial profile, a hypothesis that warrants more direct investigation to fully characterize its spectrum of activity and potency against a wide range of microbial strains.

Exploration of Other Relevant In Vitro Biological Activities (e.g., Antioxidant activity of related compounds)

Beyond antimicrobial effects, the antioxidant potential of geranyl esters is an area of active research. Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. While direct antioxidant assays on this compound are not extensively documented, studies on related compounds provide a basis for its potential activity.

The antioxidant capacity of esters is influenced by their chemical structure, including the nature of both the alcohol and the fatty acid chain. tandfonline.com For instance, the esterification of phenolic compounds with fatty acids can enhance their lipophilicity, which may improve their efficacy as antioxidants in lipid-based systems. semanticscholar.org Research on long-chain derivatives of other natural compounds, like (-)-epigallocatechin-3-O-gallate (EGCG), has shown that increasing the length of the fatty acid chain can improve stability and antioxidant activity within a lipophilic environment. semanticscholar.org This principle suggests that the nonanoate chain in this compound could contribute favorably to its antioxidant potential, particularly in preventing lipid peroxidation.

Studies on hindered phenol (B47542) esters derived from geraniol have indicated that the alcohol chain length influences antioxidant activity. tandfonline.com While a direct correlation is complex and can be system-dependent, the lipophilic nature imparted by the long alkyl chain of nonanoic acid in this compound is a key characteristic.

Various in vitro methods are employed to assess antioxidant activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. innovareacademics.inmedwinpublishers.commdpi.com These tests measure the ability of a compound to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. For example, studies on various plant extracts and synthetic esters have used these assays to quantify antioxidant capacity, often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals) or in terms of Trolox equivalents. mdpi.comnih.govbiomedpharmajournal.org While specific IC50 values for this compound are not available in the reviewed literature, the known antioxidant properties of geraniol and the structural features of long-chain esters suggest that it would likely exhibit activity in these assays. researchgate.net

Table 2: Common In Vitro Assays for Determining Antioxidant Activity

| Assay Name | Principle | Measurement |

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | Decrease in absorbance at a specific wavelength (typically ~517 nm). |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. | Increase in absorbance at a specific wavelength (typically ~593 nm). |

| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), leading to a reduction in its characteristic color. | Decrease in absorbance at a specific wavelength (typically ~734 nm). |

| CUPRAC (Cupric Ion Reducing Antioxidant Capacity) | Based on the reduction of Cu(II)-neocuproine complex to the Cu(I)-neocuproine complex by antioxidants, resulting in a color change. | Increase in absorbance at a specific wavelength (typically ~450 nm). |

| Source: Adapted from various methodological reviews. innovareacademics.inmedwinpublishers.commdpi.com |

Future research focusing on the direct evaluation of this compound using these standard antioxidant assays is necessary to quantify its specific antioxidant capacity and compare it with other known antioxidants and related geranyl esters.

Structure Activity Relationship Sar Investigations for Geranyl Nonanoate

Theoretical Frameworks for SAR Analysis of Monoterpene Esters

The theoretical framework for the SAR analysis of monoterpene esters, such as geranyl nonanoate (B1231133), is built upon understanding how modifications to the molecular structure affect its physicochemical properties and, consequently, its biological function. Monoterpenes are a diverse class of natural products derived from two isoprene (B109036) units, and they can be acyclic, monocyclic, or bicyclic. nih.govresearchgate.net Geraniol (B1671447), the alcohol precursor to geranyl nonanoate, is an acyclic monoterpene.

Key structural aspects considered in the SAR of monoterpene esters include:

The Monoterpene Moiety (Alcohol Part) : The structure of the monoterpene alcohol (e.g., geraniol) is a primary determinant of activity. Features such as the presence and position of double bonds and stereochemistry can significantly impact biological interactions. soton.ac.uk For geraniol, its linear structure and the position of its double bonds are crucial for its biological profile.

The Ester Moiety (Acid Part) : The nature of the carboxylic acid component (in this case, nonanoic acid) is equally important. The length, branching, and saturation of the alkyl chain of the ester can modulate properties like lipophilicity, which in turn affects absorption, distribution, and metabolism. soton.ac.uk

Steric and Electronic Effects : The size and shape (steric properties) of the entire molecule influence how it fits into a receptor or an enzyme's active site. soton.ac.uk Electronic properties, such as the distribution of charge across the molecule, govern the types of intermolecular forces (e.g., hydrogen bonds, van der Waals forces) it can form with a biological target. nih.gov

Hydrolysis : Flavouring esters are often predicted to be rapidly hydrolyzed into their constituent alcohol and carboxylic acid. soton.ac.uk Therefore, the SAR of the parent ester is intrinsically linked to the biological activities of its hydrolysis products, geraniol and nonanoic acid. The rate and extent of this hydrolysis can be influenced by steric hindrance around the ester bond. soton.ac.uk

Structure-activity relationship (SAR) models often utilize existing experimental and theoretical data from structurally similar molecules to make predictions about the activity of new or less-studied compounds. uni-koeln.de

Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) for Analogues

Computational modeling and Quantitative Structure-Activity Relationship (QSAR) are powerful in silico tools used to predict the biological activity of chemical compounds based on their structural features. nih.govmdpi.com QSAR develops mathematical models that correlate a compound's chemical structure with a specific endpoint, such as toxicity or receptor binding affinity. mdpi.comnih.gov

The QSAR process for analogues of this compound would typically involve these steps:

Data Set Compilation : A series of this compound analogues with known biological activities (the "training set") is assembled.

Descriptor Calculation : For each analogue, a set of numerical values known as molecular descriptors is calculated. These can describe various physicochemical, electronic, and geometric properties.

Model Development : Statistical methods or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity. nih.gov This creates a model that can predict the activity of new, untested compounds.

Model Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds to ensure its robustness and accuracy. nih.gov A good model is expected to have high values for parameters like the coefficient of determination (R²) and cross-validated R² (q²). nih.gov

For a series of monoterpene ester analogues, a QSAR model might investigate how changes in the ester chain length or modifications to the geraniol backbone affect a specific biological function, such as insect pheromonal activity or antimicrobial effects.

Table 1: Hypothetical QSAR Model for Geranyl Ester Analogues

This interactive table illustrates a simplified, hypothetical QSAR model predicting insect-repellent activity. The model demonstrates how different molecular descriptors could correlate with the predicted biological effect.

| Compound | Ester Chain Length (No. of Carbons) | LogP (Lipophilicity) | Molecular Weight ( g/mol ) | Predicted Repellent Activity (IC₅₀ in µM) |

| Geranyl Acetate (B1210297) | 2 | 3.6 | 196.29 | 150.5 |

| Geranyl Butyrate (B1204436) | 4 | 4.7 | 224.34 | 95.2 |

| Geranyl Hexanoate (B1226103) | 6 | 5.8 | 252.40 | 50.8 |

| Geranyl Octanoate (B1194180) | 8 | 6.9 | 280.45 | 25.1 |

| This compound | 9 | 7.0 | 294.48 | 20.3 |

| Geranyl Decanoate | 10 | 7.4 | 308.50 | 28.9 |

Influence of Ester Moiety on Biological and Ecological Function

The ester moiety is a critical functional group that significantly influences the biological and ecological roles of monoterpene esters like this compound. The combination of the monoterpene alcohol (geraniol) and the fatty acid (nonanoic acid) through an ester linkage creates a molecule with distinct properties compared to its precursors.

Role in Chemical Signaling : Many geranyl esters, including this compound, function as insect pheromones. researchgate.net The specific structure of the ester, determined by both the alcohol and acid components, is crucial for its recognition by insect chemoreceptors. Altering the length or structure of the nonanoate chain would likely change or eliminate its activity as a specific signaling molecule.

Flavor and Aroma Profile : Esters are major contributors to the fruity and floral aromas of many plants and fermented products. researchgate.net The volatility and odor character of this compound are directly attributable to its structure as an ester. The lipophilic nature of the long nonanoate chain combined with the volatile geraniol head gives it characteristic aroma properties that are utilized in the flavor and fragrance industry.

Metabolic and Ecological Stability : The ester bond is a site for metabolic breakdown via hydrolysis by esterase enzymes. soton.ac.uk This hydrolysis releases geraniol and nonanoic acid, which can then participate in other metabolic pathways or exert their own biological effects. soton.ac.uknih.gov The rate of hydrolysis, and thus the persistence of the ester in a biological system or the environment, is influenced by the steric bulk around the ester group. The nine-carbon chain of nonanoic acid provides significant lipophilicity, affecting how the molecule partitions into cellular membranes or plant cuticular waxes. preprints.org This property is vital for its ecological functions, such as plant defense against pathogens and herbivores. nih.gov

Table 2: Comparison of Physicochemical Properties of Geranyl Esters

This table highlights how the length of the ester moiety influences key physicochemical properties relevant to biological function.

| Ester Name | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted Lipophilicity) |

| Geranyl Acetate | C₁₂H₂₀O₂ | 196.29 | 3.6 |

| Geranyl Propionate (B1217596) | C₁₃H₂₂O₂ | 210.32 | 4.1 |

| Geranyl Butyrate | C₁₄H₂₄O₂ | 224.34 | 4.7 |

| This compound | C₁₉H₃₄O₂ | 294.48 | 7.0 uni.lu |

Biotechnological Production and Engineering Approaches for Geranyl Nonanoate

Metabolic Engineering Strategies in Host Microorganisms (e.g., Escherichia coli)

The foundation for producing any geranyl ester, including geranyl nonanoate (B1231133), is the efficient synthesis of geraniol (B1671447) in a microbial host. Escherichia coli is a commonly used chassis organism due to its rapid growth and well-established genetic tools. pnnl.gov To channel carbon from central metabolism towards geraniol, extensive metabolic engineering is required.

A primary strategy is the introduction of a heterologous mevalonate (B85504) (MVA) pathway, which converts acetyl-CoA into the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govmdpi.com While E. coli has its own native methylerythritol 4-phosphate (MEP) pathway for isoprenoid synthesis, the MVA pathway is often preferred for its efficiency in producing monoterpenes. mdpi.com The entire MVA pathway can be integrated into the E. coli genome to ensure stable expression and precursor supply. nih.gov

Key enzymes are then expressed to direct the metabolic flux from IPP and DMAPP specifically towards geraniol.

Geranyl Diphosphate (B83284) Synthase (GPPS) : This enzyme condenses IPP and DMAPP to form the direct precursor, geranyl diphosphate (GPP). nih.gov Sourcing GPPS from different organisms, such as Abies grandis, can significantly influence the final product titer. researchgate.net In some cases, promiscuous native enzymes like E. coli's farnesyl diphosphate synthase (IspA) can be engineered to favor GPP production. pnnl.gov

Geraniol Synthase (GES) : This enzyme catalyzes the final step, converting GPP to geraniol. mdpi.com The choice of GES is critical, with enzymes like that from Ocimum basilicum (sweet basil) being commonly used to achieve high conversion rates. nih.govresearchgate.net

To further enhance production, engineers address bottlenecks and competing metabolic pathways. One approach is to increase the intracellular pool of the primary precursor, acetyl-CoA, which can become limiting. d-nb.info Supplementing the culture with acetate (B1210297) has been shown to boost the production of geranyl acetate, a related ester, by 60%, demonstrating the importance of this precursor pool. d-nb.info Additionally, native E. coli enzymes that can degrade or modify the target product are often removed. For instance, several endogenous dehydrogenases (like YjgB, YahK, and YddN) were found to convert geraniol into other compounds; deleting the gene for the primary dehydrogenase, yjgB, increased geraniol production significantly. nih.gov

These strategies have successfully created E. coli strains capable of producing geraniol at titers reaching several grams per liter, establishing a robust platform for the subsequent synthesis of geranyl esters. researchgate.netrsc.org

| Engineered Strain Component | Engineering Strategy | Purpose | Reference |

| Host Organism | Escherichia coli | Well-characterized, rapid growth, established genetic tools. | pnnl.gov |

| Precursor Pathway | Heterologous Mevalonate (MVA) Pathway | Enhances the supply of isoprenoid precursors (IPP and DMAPP) from acetyl-CoA. | nih.govmdpi.com |

| Key Enzyme 1 | Geranyl Diphosphate Synthase (GPPS) | Condenses IPP and DMAPP to form geranyl diphosphate (GPP). | nih.gov |

| Key Enzyme 2 | Geraniol Synthase (GES) | Converts GPP into the final alcohol precursor, geraniol. | mdpi.com |

| Pathway Optimization | Deletion of yjgB gene | Prevents the degradation of geraniol by native E. coli dehydrogenases. | nih.gov |

| Precursor Supply | Acetate Supplementation | Increases the available pool of acetyl-CoA to boost the MVA pathway flux. | d-nb.info |

Enzyme Engineering of Lipases for Enhanced Esterification Efficiency

Once geraniol is produced, it is esterified with a carboxylic acid—in this case, nonanoic acid—to form geranyl nonanoate. This reaction is efficiently catalyzed by lipases, which are valued for their high specificity and ability to function under mild conditions. researchgate.netnih.gov The lipase-catalyzed synthesis of geranyl esters is considered a green and sustainable process. researchgate.netacs.org

Commercial immobilized lipases are frequently used, with Novozym 435, an immobilized lipase (B570770) B from Candida antarctica, being a prominent example due to its high activity and stability in synthesizing various terpenic esters. acs.orgnih.gov Lipases from Thermomyces lanuginosus have also been successfully used for the esterification of geraniol with various fatty acids. nih.gov

Enzyme engineering and process optimization are crucial for maximizing the efficiency of this esterification step. Key parameters that are manipulated include:

Reaction Media : While the reaction can be performed in organic solvents like n-hexane, solvent-free systems are often preferred to improve green credentials and simplify downstream processing. nih.govnih.gov For acids with poor miscibility, a solvent may be necessary. nih.gov

Molar Ratio : The ratio of alcohol (geraniol) to the acyl donor (nonanoic acid) is a critical parameter. Studies on similar esters show that optimizing this ratio is essential for achieving high conversion yields. nih.govresearchgate.net

Temperature : Lipase activity is temperature-dependent. For the synthesis of various geranyl alkanoates using Novozym 435, a temperature of 35°C was found to be optimal, achieving yields between 80-100% within four hours. nih.gov

Water Removal : Esterification reactions produce water as a byproduct, which can lead to hydrolysis of the ester and limit the final conversion. Techniques like pervaporation using membranes can be employed to selectively remove water from the reaction, driving the equilibrium toward ester synthesis and potentially increasing the reaction rate and achieving 100% conversion. nih.gov

Genetic and chemical engineering techniques can be applied directly to the lipase to improve its function. nih.govnih.gov This can involve modifying the protein structure to enhance its thermal stability, alter its substrate specificity to better accommodate geraniol or nonanoic acid, or improve its catalytic activity. nih.gov Immobilization is a key physical strategy that improves lipase stability, reusability, and tolerance to reaction conditions. researchgate.net

| Parameter/Component | Finding/Strategy | Impact on Esterification | Reference |

| Biocatalyst | Novozym 435 (Candida antarctica lipase B) | Highly effective for synthesizing geranyl esters with various alkanoates. | acs.orgnih.gov |

| Temperature | 35-40 °C | Optimal temperature for achieving high yields (80-100%) in short reaction times. | nih.gov |

| Substrate Molar Ratio | 1:1 (Acid:Alcohol) | Found to be optimal for several geranyl alkanoate syntheses. | nih.gov |

| Reaction Medium | Solvent-Free System | Increases sustainability and simplifies product purification. | nih.govresearchgate.net |

| Water Removal | Pervaporation Membrane | Increases reaction rate by ~150% and drives conversion to 100% for geranyl acetate. | nih.gov |

| Enzyme Reusability | Immobilized Lipases | Can be reused for multiple cycles with yields remaining above 60%. | nih.gov |

Fermentation Process Development for Sustainable Geranyl Ester Production

To create a commercially viable and sustainable process, metabolic and enzyme engineering strategies are integrated within an optimized fermentation framework. A key challenge in microbial production is the toxicity of monoterpenes like geraniol to the host cells, which can limit product titers. rsc.org

One effective solution is the development of a two-phase fermentation system. researchgate.netacs.org In this setup, an organic solvent, such as dodecane (B42187) or isopropyl myristate, is added to the aqueous culture medium. researchgate.netacs.org The geraniol produced by the E. coli partitions into this organic layer, which serves as an in-situ reservoir, preventing the accumulation of toxic levels of geraniol in the aqueous phase and protecting the cells. researchgate.net This approach also prevents the loss of volatile products like geraniol during fermentation. researchgate.net

Another advanced strategy is to have the host organism perform the esterification itself. This can be achieved by co-expressing an alcohol acetyltransferase (AAT) or a similar acyltransferase along with the geraniol synthesis pathway. d-nb.infoacs.org This converts the toxic geraniol into a less toxic geranyl ester in vivo. This "bioderivatization" approach has been shown to dramatically increase total product yield. rsc.org For example, converting geraniol to geranyl acetate inside the cell resulted in a final titer of 10.36 g/L, a 17-fold molar increase compared to producing geraniol alone. d-nb.infoacs.org

An integrated process combines microbial fermentation with enzymatic conversion. In this system, E. coli is first cultured to produce geraniol, which accumulates in the organic phase of a two-phase system. acs.org After the microbial synthesis phase, an immobilized lipase and the desired carboxylic acid (e.g., nonanoic acid) are added directly to the fermenter. The lipase then catalyzes the esterification in the same vessel. This method has been used to produce geranyl butyrate (B1204436) and geranyl hexanoate (B1226103) with over 90% conversion of the microbially produced geraniol. acs.org This integrated approach streamlines the process, reduces downstream processing costs, and bypasses the need to feed expensive, externally produced geraniol. acs.org

Fed-batch fermentation is a common operational mode, allowing for high cell densities and controlled feeding of substrates like glucose to maintain optimal production over an extended period. d-nb.infoacs.org By combining genetic engineering with bioprocess engineering, highly selective and high-titer production of geranyl esters can be achieved in a controlled and sustainable manner. acs.org

Future Research Directions for Geranyl Nonanoate

Advanced Biocatalytic System Design for Enhanced Productivity

Chemical synthesis of flavor esters often requires harsh conditions and can produce undesirable byproducts. Biocatalysis, using enzymes or whole-cell systems, offers a greener and more specific alternative. researchgate.net Future research should aim to design and optimize biocatalytic systems for the high-yield production of geranyl nonanoate (B1231133).

Strategies for enhancing productivity include:

Enzyme Selection and Immobilization: Screening for highly active and stable lipases or esterases is a critical first step. Immobilizing the chosen enzyme on advanced nanomaterials or other supports can significantly improve its reusability and stability, making the process more economically feasible. researchgate.netupm.edu.my

Reaction Condition Optimization: Statistical methods like Response Surface Methodology (RSM) can be used to systematically optimize parameters such as temperature, substrate molar ratio, enzyme concentration, and reaction time to maximize ester conversion. researchgate.net

Innovative Reaction Systems: The use of solvent-free systems reduces environmental impact and simplifies product purification. researchgate.net Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing efficient and uniform heating. researchgate.net

Metabolic Engineering: For whole-cell biocatalysis, genetically engineering microbial hosts like Saccharomyces cerevisiae or Escherichia coli is a promising approach. This could involve up-regulating pathways for precursor supply (geraniol and nonanoic acid) and expressing a highly efficient esterifying enzyme. mdpi.com

Table 2: Comparison of Biocatalytic Production Strategies

| Strategy | Description | Potential Advantages | Key Research Challenge |

| Immobilized Lipase (B570770) | Enzyme is fixed onto a solid support for reuse. | Enhanced stability, easy separation, continuous processing. | Finding the optimal support material and immobilization technique. |

| Solvent-Free System | Reaction is performed with only substrates and the enzyme. | High volumetric productivity, reduced cost, eco-friendly. researchgate.net | High viscosity, potential substrate/product inhibition. |

| Microwave-Assisted Synthesis | Microwave energy is used to accelerate the reaction. | Drastically reduced reaction time, improved yield. researchgate.net | Precise temperature control, scalability of equipment. |

| Whole-Cell Biocatalysis | Engineered microbes produce the ester from simple sugars. | Low-cost substrates, integrated multi-step synthesis. | Achieving high titers and yields, preventing product toxicity. |

Comprehensive Multi-Omics Approaches to Understand Ecological Roles

The ecological role of geranyl nonanoate is poorly understood. Like other geranyl esters, it may function as an insect pheromone or an allelochemical in plant defense or communication. researchgate.net A comprehensive multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of its function in a natural context. mdpi.comnih.gov

Future research integrating these technologies could:

Identify Producing Organisms and Conditions: Metabolomic profiling can screen various plant and insect species to identify producers of this compound. researchgate.net Once identified, transcriptomics and proteomics can pinpoint the specific conditions (e.g., herbivore attack, pollination, developmental stage) under which the biosynthetic genes and enzymes are active. nih.gov

Uncover Interactive Networks: By analyzing the full suite of metabolites and proteins produced alongside this compound, researchers can understand its role within a broader biochemical network. mdpi.com For instance, its production might be correlated with the synthesis of other defense compounds or attractants.

Model Ecological Interactions: Multi-omics data can be used to construct predictive models of how an organism responds to environmental stress and how the production of specific compounds like this compound mediates interactions with other species. mdpi.comresearchgate.net This is particularly relevant in fields like invasion biology, where understanding chemical signaling is key. mdpi.com

This integrated approach moves beyond simply identifying the compound to understanding its dynamic role within complex biological and ecological systems. semanticscholar.org

Integration of Chemoinformatics and Machine Learning for SAR Prediction

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for predicting the biological activity of molecules based on their chemical structure. nih.govnih.gov By integrating chemoinformatics and machine learning, researchers can accelerate the discovery of novel applications for this compound and its analogs. mdpi.commdpi.com

Future research in this area should focus on:

Developing Predictive Models: Machine learning algorithms (e.g., support vector machines, random forests, neural networks) can be trained on datasets of structurally similar esters and their known biological activities (e.g., insect attractancy, antimicrobial potency). nih.govmdpi.com These trained models could then predict the activity of this compound or guide the design of new esters with enhanced or more specific functions.

Identifying Key Molecular Descriptors: Chemoinformatics tools can calculate a wide range of molecular descriptors (e.g., size, shape, electronic properties) for this compound. nih.gov A QSAR analysis can identify which of these descriptors are most critical for a particular biological activity, providing insight into the mechanism of action.

Virtual Screening and De Novo Design: Once a reliable QSAR model is built, it can be used for large-scale virtual screening of chemical libraries to find other molecules with similar predicted activity. nuvisan.com Generative chemistry models can even design entirely new molecules optimized for a desired activity profile. nuvisan.com This approach can significantly reduce the time and cost associated with experimental screening.

Table 3: Workflow for a Predictive QSAR Study of Geranyl Esters

| Step | Description | Tools & Techniques | Desired Outcome |

| 1. Data Curation | Collect data on geranyl esters and their measured biological activities (e.g., pheromonal response). | Chemical databases, literature mining. | A high-quality dataset for model training. |

| 2. Molecular Encoding | Calculate numerical representations (descriptors, fingerprints) of each molecule's structure. | Chemoinformatics software (e.g., RDKit, PaDEL). | A feature matrix linking structure to numbers. nih.gov |

| 3. Model Training | Use the feature matrix to train a machine learning algorithm to recognize the structure-activity relationship. | Scikit-learn, TensorFlow, PyTorch. | A predictive QSAR model. mdpi.com |

| 4. Model Validation | Test the model's predictive power on a separate set of compounds not used in training. | Cross-validation, external validation sets. | A robust and validated predictive tool. nih.gov |

| 5. Prediction & Design | Apply the validated model to predict the activity of new or untested compounds, including this compound. | In-house or commercial modeling software. | Prioritized list of candidates for synthesis and testing. |

Exploration of New Biological Activities in Non-Human Systems

While some geranyl esters are known insect pheromones, the full spectrum of biological activities for this compound in non-human systems remains to be explored. researchgate.netresearchgate.net Systematic screening of this compound against a wide range of biological targets could uncover novel applications in agriculture, environmental management, and biotechnology.

Potential areas for exploration include:

Pest and Pathogen Control: this compound should be tested for insecticidal, repellent, or antifeedant properties against major agricultural and household pests. Its activity as a fungicide or bactericide against plant and animal pathogens also warrants investigation.

Plant Biology: The compound could be screened for effects on plant systems, such as promoting or inhibiting seed germination, root growth, or flowering. Such activities could lead to applications as plant growth regulators.

Microbial Interactions: Its effect on microbial communities could be explored. For example, it might inhibit the formation of biofilms or act as a signaling molecule (quorum sensing) for certain microbial populations.

Allelochemical Activity: Investigating its role as an allelochemical could reveal impacts on competing plant species, potentially leading to the development of natural herbicides.

Discovering new activities will rely on developing robust and high-throughput screening assays. mdpi.com Any identified activities would then require further investigation to determine the mechanism of action and potential for practical application. nih.gov The nonanoic acid moiety itself is known to have biological effects, suggesting that the ester could have unique or enhanced properties. mdpi.comlongdom.org

Q & A

Q. What gaps exist in understanding this compound’s role in lipid metabolic pathways, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.